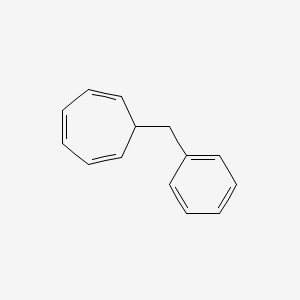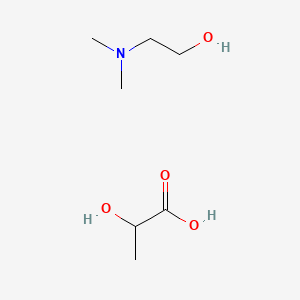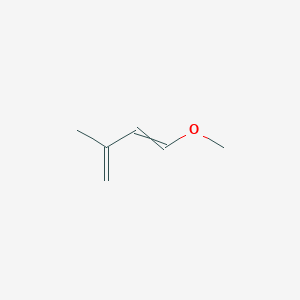![molecular formula C8H8N2O B14637497 (NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyridine ring via a prop-2-enylidene linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine typically involves the condensation reaction between a pyridine derivative and hydroxylamine. One common method is the reaction of 3-pyridin-4-ylprop-2-enal with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: A simpler analog with similar reactivity but lacking the pyridine ring.
Pyridine derivatives: Compounds like pyridine-3-carboxaldehyde and pyridine-4-carboxaldehyde, which share the pyridine ring but differ in functional groups.
Uniqueness
(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine is unique due to the combination of the hydroxylamine group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination allows for specific interactions with biological targets and unique applications in synthetic chemistry .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O/c11-10-5-1-2-8-3-6-9-7-4-8/h1-7,11H/b2-1+,10-5+ |
InChI Key |
MFTXHUPYARBKEP-WYAOVLDQSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=C/C=N/O |
Canonical SMILES |
C1=CN=CC=C1C=CC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

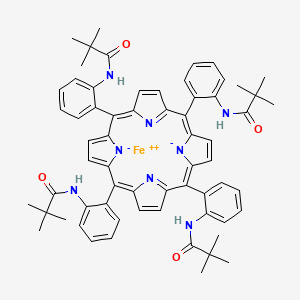
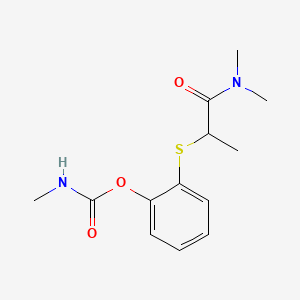
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
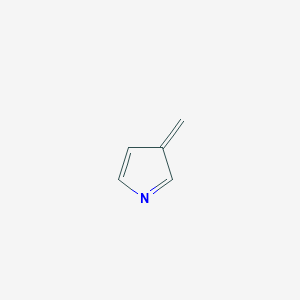
![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
